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Chemical Identity and Stereochemistry

Table 1: Core Chemical Identifier and Stereochemical Configuration of Corynantheidine

Property Specification

Preferred Name Corynantheidine [1]

CAS Registry Number 23407-35-4 [1]

Molecular Formula C₂₂H₂₈N₂O₃ [1]

Formula Mass 368.47 g/mol [1]

Chemical Classification Indolo[2,3-a]quinolizine (Corynanthe-type) plant alkaloid [1]

Defined Stereocenters 3 tetrahedral centers: (2S, 3S, 12bS) [1]

Defined Double Bond One E/Z double bond defined as E [1]
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Corynantheidine is a minor indole alkaloid found in Mitragyna speciosa (kratom) and is characterized as a

9-demethoxy analogue of mitragynine within the same Corynanthe scaffold [1]. The absolute

stereochemistry at its three defined tetrahedral centers is established as 2S, 3S, and 12bS, and the

configuration of its prop-2-enoate double bond is defined as E [1]. This specific three-dimensional

arrangement is critical for its interaction with biological targets and its resulting pharmacological profile [2].

Analytical Characterization and Detection

Validated analytical methods are essential for the precise identification and quantification of

corynantheidine in plant materials, commercial products, and biological matrices.

Table 2: Summary of Analytical Methods for Corynantheidine Detection and Quantification | Analysis

Use-Case | Matrix | Method Details | Key Parameters | Reference | | :--- | :--- | :--- | :--- | :--- | | Single-

Analyte PK | Rat Plasma | UPLC-MS/MS; Waters BEH C18 (2.1 × 50 mm); 3-min gradient | MRM:

369.2→144.0 & 369.2→226.1; LLOQ: 1 ng/mL; Linear Range: 1–500 ng/mL [3] | | Multi-Analyte QC |

Plant Material, Extracts, Products | UPLC-MS/MS for 10 kratom alkaloids | Run Time: ~22.5 min;

Calibration: Typically 1–200 ng/mL [1] | | Purity Assessment | Standard | Orthogonal confirmation via

HRMS and NMR | High-resolution MS and NMR to confirm identity and purity [1] |

For bioanalytical applications, a highly sensitive and rapid UPLC-MS/MS method has been developed and

validated for corynantheidine in rat plasma. This method requires only 25 μL of plasma, utilizes a simple

protein precipitation extraction, and achieves a quick 3-minute runtime with a dynamic range of 1–500

ng/mL, making it suitable for high-throughput pharmacokinetic studies [3]. The identity of corynantheidine

in a sample is confirmed by its specific Multiple Reaction Monitoring (MRM) transitions, primarily m/z

369.2→144.0 [3].

The following diagram illustrates the typical workflow for the quantitative analysis of corynantheidine in a

biological matrix like plasma, from sample preparation to instrumental detection and data analysis:
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Workflow for UPLC-MS/MS Bioanalysis of Corynantheidine

Plasma Sample (25 µL)

Protein Precipitation
(Extraction)

UPLC Separation
(Waters BEH C18 Column)

MS/MS Detection
(ESI+, MRM: 369.2→144.0)

Data Analysis &
Quantification
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Pharmacological Profile

Opioid Receptor Interactions

Corynantheidine exhibits a complex and unique profile at opioid receptors, functioning as a low-efficacy

partial agonist at the Mu Opioid Receptor (MOR) [2]. Binding affinity studies reveal a higher affinity for

MOR (Kᵢ = 118 ± 11.8 nM) compared to the Kappa Opioid Receptor (KOR, Kᵢ = 1910 ± 45.0 nM) [4]. This

partial agonist activity is significant because it means that in the presence of a full opioid agonist like

morphine, corynantheidine can act as a functional antagonist, as demonstrated by its ability to reverse

morphine-induced inhibition of twitch contraction in the guinea pig ileum [5] [4].
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Non-Opioid Receptor Interactions

The pharmacological effects of corynantheidine extend beyond the opioid system. It has been found to bind

to adrenergic receptors with notable affinity, particularly at the α₁D receptor (Kᵢ = 41.7 ± 4.7 nM) [4]. This

interaction with adrenergic receptors, which are established targets for medications used in opioid use

disorder, may contribute to kratom's purported utility in managing opioid withdrawal symptoms [4]. In

screens against serotonin receptors, corynantheidine did not show significant affinity at concentrations of

100 nM, but displayed measurable displacement at 10,000 nM, suggesting lower potency for serotonergic

targets compared to its actions at opioid and adrenergic receptors [6].

Pharmacokinetics and Metabolism

Table 3: Preclinical Pharmacokinetic Parameters of Corynantheidine in Rats

Parameter Intravenous (IV) Oral (PO)

Dose 2.5 mg/kg 20 mg/kg

Clearance (CL) 884.1 ± 32.3 mL/h Not Applicable

Volume of Distribution (Vd) 8.0 ± 1.2 L Not Applicable

Maximum Concentration (Cₘₐₓ) Not Applicable 213.4 ± 40.4 ng/mL

Time to Cₘₐₓ (Tₘₐₓ) Not Applicable 4.1 ± 1.3 h

Mean Residence Time (MRT) 3.0 ± 0.2 h 8.8 ± 1.8 h

Absolute Oral Bioavailability (F) 49.9 ± 16.4%

Corynantheidine demonstrates favorable pharmacokinetic properties for a biologically active compound. Its

absolute oral bioavailability of approximately 50% indicates efficient absorption from the gastrointestinal

tract [3]. The large volume of distribution (8.0 L) suggests extensive tissue distribution beyond the plasma

compartment, which is corroborated by imaging mass spectrometry studies detecting corynantheidine in

specific brain regions like the corpus callosum and hippocampus following intravenous administration [3].
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The prolonged absorption phase (Tₘₐₓ ~4 hours) and mean residence time suggest the potential for

sustained effects [3].

In terms of metabolism, studies in rabbit liver microsomes indicate that the primary metabolic pathway for

corynantheidine is O-demethylation [7] [4]. This is a common phase I metabolic reaction that can

significantly influence the compound's activity and clearance.

Detailed Experimental Protocols

Bioanalytical Method for Rat Plasma (Summary)

This protocol summarizes the first validated bioanalytical method for quantifying corynantheidine in rat

plasma [3].

Instrumentation: Waters Acquity I-Class UPLC system coupled to a Xevo TQS Micro triple
quadrupole mass spectrometer.

Chromatography:
Column: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm).

Mobile Phase: (A) 10 mM Ammonium Acetate Buffer (pH 3.5); (B) Acetonitrile.
Gradient Program: Starts at 80% A, linearly changed to 50% A by 1.0 min, held until 1.8 min,

returned to 80% A by 2.0 min, and re-equilibrated until 3.0 min.
Flow Rate: 0.35 mL/min.

Column Temperature: 50 °C.
Injection Volume: 1 µL (partial loop needle overfill mode).

Mass Spectrometry:
Ionization Mode: Electrospray Ionization (ESI+).

MRM Transitions: 369.2 → 144.0 (quantifier) and 369.2 → 226.1 (qualifier).
Source Parameters (optimized via IntelliStart): Capillary voltage, desolvation temperature, and

gas flows should be optimized for maximum sensitivity.
Sample Preparation:

A simple protein precipitation method is employed.
Aliquot 25 µL of plasma.

Add a suitable internal standard and 200 µL of acetonitrile for protein precipitation.
Vortex mix and centrifuge.

Dilute the supernatant with water and inject into the UPLC-MS/MS system.
Validation: The method was validated for accuracy, precision, selectivity, sensitivity (LLOQ of 1

ng/mL), recovery, and stability in accordance with FDA guidelines [3].
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In Vitro Receptor Binding Assay (Conceptual Workflow)

The following diagram outlines the general conceptual workflow for conducting competitive radioligand

binding assays to determine the affinity (Kᵢ) of corynantheidine for opioid and other receptors, as reported

in the literature [8] [2] [6]:

Conceptual Workflow for Radioligand Binding Assay (Ki Determination)
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Research Implications and Future Directions
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Corynantheidine's unique pharmacological profile makes it a compelling subject for further research. Its

role as a MOR partial agonist and functional antagonist suggests potential for mitigating the effects of

higher-efficacy opioids, possibly contributing to kratom's reported use in managing opioid withdrawal [4].

Furthermore, its dual action at opioid and α₁D-adrenergic receptors mirrors the mechanism of some

FDA-approved medications for opioid use disorder, hinting at a complex polypharmacological contribution

to kratom's overall effects [4].

From a drug discovery perspective, corynantheidine represents a valuable chemical probe for investigating

opioid receptor function and signaling bias [2]. Its core structure serves as a starting point for the synthesis of

novel analogs, such as corynantheidine pseudoindoxyl, which has been shown to act as a potent mixed

MOR agonist/DOR antagonist with a promising side-effect profile in preclinical models [8]. The well-

defined stereochemistry (2S,3S,12bS) is absolutely critical for this work, as even minor changes in

stereochemistry can drastically alter receptor affinity, functional efficacy, and signaling bias [2] [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Comprehensive Technical Profile of Corynantheidine:

Stereochemistry, Analysis, and Pharmacology]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b607840#corynantheidine-stereochemistry-2s-3s-12bs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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